molecular formula C7H5F3O2 B2393072 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid CAS No. 2260930-80-9

3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid

Cat. No.: B2393072
CAS No.: 2260930-80-9
M. Wt: 178.11
InChI Key: XFPTYKJUCJFWEE-UHFFFAOYSA-N
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Description

This compound is a derivative of propargylic acid and contains a trifluoromethyl group and a cyclopropyl ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in various fields.

Preparation Methods

The synthesis of 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be introduced through cyclopropanation reactions using suitable reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the Propargylic Acid Moiety: The propargylic acid moiety can be synthesized through alkylation reactions followed by oxidation to introduce the alkyne functionality.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trifluoromethyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and cyclopropyl ring can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid can be compared with other similar compounds, such as:

    Propargylic Acid: Lacks the trifluoromethyl and cyclopropyl groups, resulting in different chemical properties.

    Trifluoromethylated Compounds: Share the trifluoromethyl group but may have different core structures.

    Cyclopropyl Compounds: Contain the cyclopropyl ring but lack the trifluoromethyl group and alkyne functionality.

Properties

IUPAC Name

3-[1-(trifluoromethyl)cyclopropyl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)6(3-4-6)2-1-5(11)12/h3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTYKJUCJFWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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